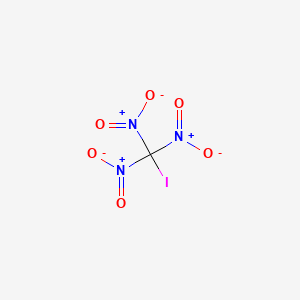
Iodotrinitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodotrinitromethane, also known as Methane, iodotrinitro-, is a chemical compound with the molecular formula CIN₃O₆ and a molecular weight of 276.93 g/mol . It is characterized by the presence of an iodine atom and three nitro groups attached to a central carbon atom. This compound is known for its unique reactivity and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodotrinitromethane can be synthesized through the reaction of trinitromethane with iodine. The reaction typically involves the use of a solvent such as dichloromethane (CH₂Cl₂) and is carried out under controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:
C(NO₂)₃H+I₂→C(NO₂)₃I+HI
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with a focus on scalability and safety. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iodotrinitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with unsaturated compounds such as olefins, leading to both O- and C-alkylation products.
Addition Reactions: It can form complexes with organic ligands, resulting in the formation of nσ complexes with low iodine asymmetry parameters.
Common Reagents and Conditions:
Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent in reactions involving this compound.
Reagents: Iodine (I₂) and trinitromethane (C(NO₂)₃H) are key reagents in its synthesis.
Major Products:
N-(β-iodoalkoxy)-3,3-dinitroisoxazolidines: Formed through the reaction with ethylene under high pressure.
Wissenschaftliche Forschungsanwendungen
Iodotrinitromethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: While not extensively documented, its potential reactivity suggests possible applications in drug development and medicinal chemistry.
Industry: It can be used in the synthesis of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which iodotrinitromethane exerts its effects involves its ability to form complexes with organic ligands. This interaction is characterized by the formation of nσ complexes with low iodine asymmetry parameters and a positive charge on the iodine atom . These complexes can interfere with various molecular targets and pathways, leading to diverse chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
Iodonitromethane: Similar in structure but with fewer nitro groups, leading to different reactivity and applications.
Trinitromethane: Lacks the iodine atom, resulting in distinct chemical properties and reactivity.
Uniqueness: Iodotrinitromethane’s unique combination of an iodine atom and three nitro groups makes it particularly reactive and versatile in various chemical reactions. Its ability to form stable complexes with organic ligands further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
630-70-6 |
|---|---|
Molekularformel |
CIN3O6 |
Molekulargewicht |
276.93 g/mol |
IUPAC-Name |
iodo(trinitro)methane |
InChI |
InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
InChI-Schlüssel |
PVYWOZWHSJHJFC-UHFFFAOYSA-N |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


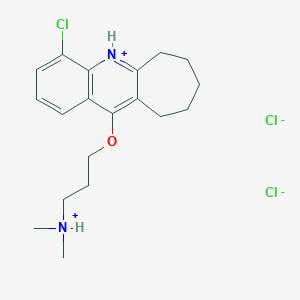
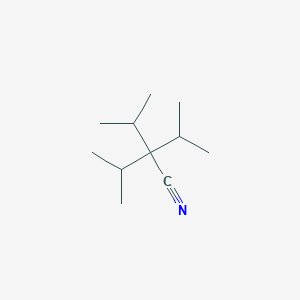
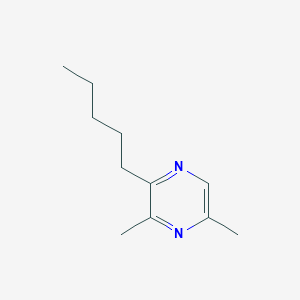
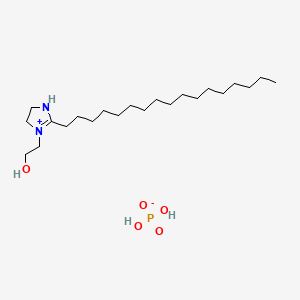
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
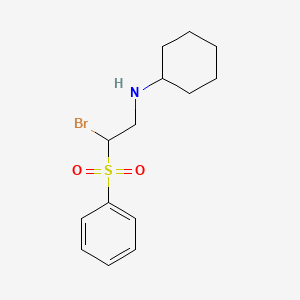
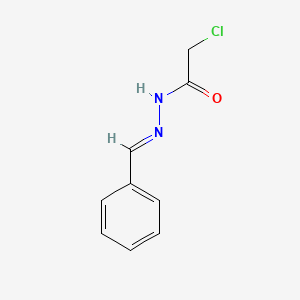
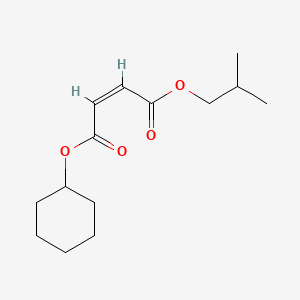
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
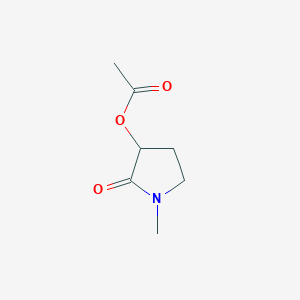
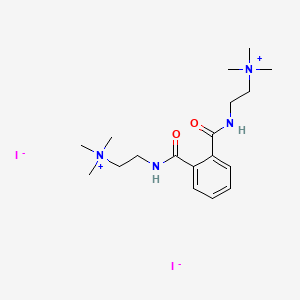
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
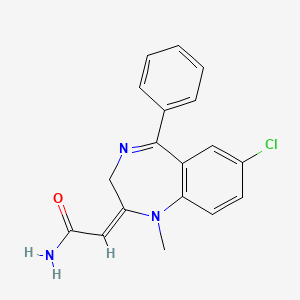
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
